![molecular formula C21H25N3O4 B277864 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B277864.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential use in treating various types of cancer. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide works by inhibiting the activity of certain enzymes, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the growth and spread of cancer cells. By inhibiting these enzymes, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can prevent cancer cells from proliferating and spreading to other parts of the body.
Biochemical and Physiological Effects:
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It can also modulate the immune system and enhance the activity of natural killer cells, which are involved in fighting cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to use in cell-based assays and animal models. However, one limitation is that it may not be effective in all types of cancer, and more research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of research is to determine the optimal dosing and administration schedule for N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in combination with other cancer treatments. Another area is to investigate the potential use of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in combination with immunotherapy, which could enhance the immune response to cancer cells. Additionally, more research is needed to determine the efficacy of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in different types of cancer and in patients with different genetic backgrounds.
Synthesis Methods
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 4-acetylpiperazine with 2-bromo-1-(4-methoxyphenoxy)ethane to form an intermediate compound. This intermediate is then reacted with 2-aminophenylboronic acid to form N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is being studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. This makes it a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
Product Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
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Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)23-11-13-24(14-12-23)20-6-4-3-5-19(20)22-21(26)15-28-18-9-7-17(27-2)8-10-18/h3-10H,11-15H2,1-2H3,(H,22,26) |
InChI Key |
WFNBQHBLPJONCU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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